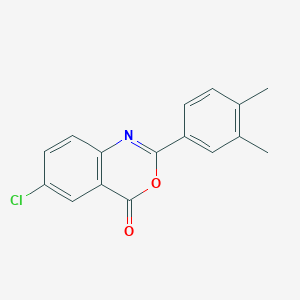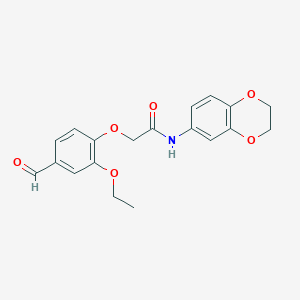![molecular formula C17H28ClNO3 B4402575 4-[4-(4-propoxyphenoxy)butyl]morpholine hydrochloride](/img/structure/B4402575.png)
4-[4-(4-propoxyphenoxy)butyl]morpholine hydrochloride
Overview
Description
4-[4-(4-propoxyphenoxy)butyl]morpholine hydrochloride, also known as PMPB, is a small molecule that has gained attention in the scientific community due to its potential applications in research. PMPB is a selective antagonist of the TRPC3 channel, a calcium-permeable ion channel that plays a crucial role in various physiological processes.
Mechanism of Action
4-[4-(4-propoxyphenoxy)butyl]morpholine hydrochloride acts as a selective antagonist of the TRPC3 channel by binding to a specific site on the channel. This binding prevents the channel from opening in response to stimuli such as changes in membrane potential or receptor activation. By blocking TRPC3 channels, this compound can modulate calcium signaling and downstream cellular processes.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, depending on the specific system being studied. In smooth muscle cells, this compound has been shown to inhibit calcium influx and reduce contraction. In cardiac myocytes, this compound has been shown to reduce hypertrophy and improve contractility. In neurons, this compound has been shown to reduce excitability and prevent neurodegeneration. These effects suggest that this compound has potential therapeutic applications in various diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-[4-(4-propoxyphenoxy)butyl]morpholine hydrochloride is its selectivity for TRPC3 channels, which allows for specific modulation of calcium signaling in cells expressing this channel. This compound has also been shown to be stable and soluble in aqueous solutions, making it easy to use in lab experiments. However, one limitation of this compound is its potential off-target effects, as it may interact with other channels or receptors in addition to TRPC3. Additionally, the effects of this compound may vary depending on the specific cell type or tissue being studied.
Future Directions
There are several future directions for research on 4-[4-(4-propoxyphenoxy)butyl]morpholine hydrochloride. One area of interest is the potential therapeutic applications of this compound in various diseases, such as hypertension, cardiac hypertrophy, and neurodegenerative disorders. Another area of research is the development of more selective TRPC3 channel antagonists, which could provide additional tools for investigating the role of TRPC3 channels in physiological processes. Finally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential off-target effects.
Conclusion
In conclusion, this compound is a small molecule that has gained attention in the scientific community due to its potential applications in research. This compound is a selective antagonist of the TRPC3 channel and has been shown to have a range of biochemical and physiological effects, depending on the specific system being studied. This compound has potential therapeutic applications in various diseases, and future research is needed to fully understand its effects and develop more selective TRPC3 channel antagonists.
Scientific Research Applications
4-[4-(4-propoxyphenoxy)butyl]morpholine hydrochloride has been used in various scientific research applications, particularly in the study of TRPC3 channel function. TRPC3 channels are involved in a wide range of physiological processes, including smooth muscle contraction, cardiac hypertrophy, and neuronal excitability. This compound has been shown to selectively block TRPC3 channels, making it a valuable tool for investigating the role of TRPC3 channels in these processes.
properties
IUPAC Name |
4-[4-(4-propoxyphenoxy)butyl]morpholine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO3.ClH/c1-2-12-20-16-5-7-17(8-6-16)21-13-4-3-9-18-10-14-19-15-11-18;/h5-8H,2-4,9-15H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARIVSJMHHCSGGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)OCCCCN2CCOCC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{2-[(2-methyl-8-quinolinyl)oxy]ethoxy}benzonitrile](/img/structure/B4402493.png)
![1-[2-(4-chloro-2-isopropyl-5-methylphenoxy)ethyl]-1H-imidazole hydrochloride](/img/structure/B4402500.png)
![N-[4-(acetylamino)phenyl]-3-(allyloxy)benzamide](/img/structure/B4402516.png)

![4-[(2,2-dimethylpropanoyl)amino]-N-phenylbenzamide](/img/structure/B4402536.png)

![2-({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonyl)phenyl acetate](/img/structure/B4402550.png)
![5-methyl-2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4402557.png)

![N-dibenzo[b,d]furan-3-yl-2,6-difluorobenzamide](/img/structure/B4402588.png)
amine hydrochloride](/img/structure/B4402592.png)


![N-1-adamantyl-2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}acetamide](/img/structure/B4402611.png)